3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol
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Overview
Description
3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as DTTOP and is a synthetic derivative of thieno[2,3-d][1,2]oxazole. It has been extensively studied for its unique properties and potential applications in scientific research.
Mechanism of Action
DTTOP works by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. By inhibiting NF-κB activation, DTTOP can reduce the production of pro-inflammatory cytokines and prevent inflammation.
Biochemical and Physiological Effects:
DTTOP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune responses. Additionally, DTTOP has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
DTTOP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. DTTOP can be toxic at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
Future Directions
There are several potential future directions for research on DTTOP. One area of interest is the development of new anti-inflammatory drugs based on the compound. Additionally, DTTOP could be used as a tool to study the role of NF-κB in immune responses and inflammation. Finally, further research is needed to explore the potential applications of DTTOP in other fields, such as cancer research and drug development.
In conclusion, 3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol is a compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory properties and can be used to inhibit the production of pro-inflammatory cytokines. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, further research is needed to explore its potential applications in other fields and to develop new drugs based on the compound.
Synthesis Methods
DTTOP can be synthesized through a multi-step process that involves the reaction of 2-mercaptothiophenol with ethyl chloroacetate to form ethyl 2-(2-mercaptothiophenyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(2-mercaptothiophenyl)hydrazine. Finally, this compound is reacted with 4-hydroxybenzaldehyde to form DTTOP.
Scientific Research Applications
DTTOP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and can be used to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
3-(4,4-dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-8-3-1-2-7(6-8)10-11-9(16-12-10)4-5-17(11,14)15/h1-6,9,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUOMFNMABQYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C3C(C=CS3(=O)=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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